![molecular formula C26H24ClN3O2S B2430582 3-benzyl-2-((2-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one CAS No. 422278-92-0](/img/structure/B2430582.png)
3-benzyl-2-((2-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-((2-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It is a heterocyclic organic compound with a molecular formula of C26H22ClN3OS. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Scientific Research Applications
- This compound has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and potential mechanisms of action . Further investigations are needed to elucidate its precise targets and efficacy.
- Quinazolinone derivatives, including this compound, have been studied for their kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibition of specific kinases can impact disease processes. Investigating the selectivity and potency of this compound against specific kinases could provide valuable insights .
- Some quinazolinone derivatives exhibit anti-inflammatory properties. Researchers have explored their effects on inflammatory mediators and pathways. Investigating whether this compound modulates inflammation-related pathways could be relevant for therapeutic development .
- Quinazolinones have been investigated for their neuroprotective effects. Considering the morpholino group in this compound, it might interact with neuronal receptors or pathways. Studies assessing its ability to protect neurons from oxidative stress, excitotoxicity, or neurodegenerative conditions would be valuable .
- Quinazolinone derivatives have demonstrated antimicrobial properties. Researchers have evaluated their effects against bacteria, fungi, and viruses. Investigating the antibacterial and antifungal potential of this compound could contribute to antimicrobial drug discovery .
- Given the structural features, this compound might interact with metabolic enzymes or receptors. Investigating its effects on glucose metabolism, lipid homeostasis, or insulin signaling could be relevant for metabolic disorder research .
- Researchers can use this compound as a starting point for drug design. By modifying its structure, optimizing pharmacokinetic properties, and enhancing selectivity, novel derivatives with improved efficacy and safety profiles can be developed .
- Employing this compound in chemical biology studies can help identify its cellular targets. Techniques like affinity chromatography, proteomics, and target-based assays can reveal its interactions with proteins, receptors, or nucleic acids .
Anticancer Properties
Kinase Inhibition
Anti-Inflammatory Activity
Neuroprotective Potential
Antimicrobial Activity
Metabolic Disorders
Drug Design and Optimization
Chemical Biology and Target Identification
properties
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c27-23-9-5-4-8-20(23)18-33-26-28-24-11-10-21(29-12-14-32-15-13-29)16-22(24)25(31)30(26)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMAXMHPPHYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.